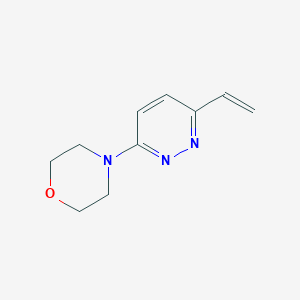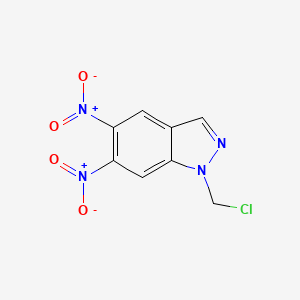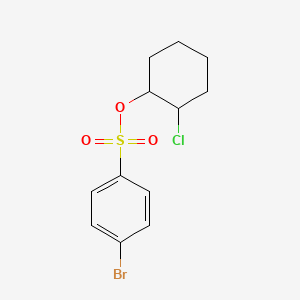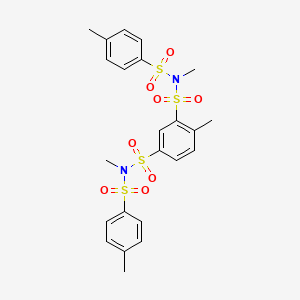
2-Methyl-5-propan-2-ylnonane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-propan-2-ylnonane-4,6-dione is an organic compound with the molecular formula C13H24O2. It is also known by other names such as 5-Isopropyl-2-methyl-4,6-nonanedione . This compound is characterized by its unique structure, which includes a nonane backbone with methyl and isopropyl groups attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-propan-2-ylnonane-4,6-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate ketones under controlled conditions. For instance, the reaction between 2-methyl-4,6-nonanedione and isopropyl bromide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-propan-2-ylnonane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Methyl-5-propan-2-ylnonane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-propan-2-ylnonane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid: Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a structurally similar compound with a dioxane ring.
Mesotrione: Mesotrione is another similar compound used as a herbicide, with a triketone structure
Uniqueness
2-Methyl-5-propan-2-ylnonane-4,6-dione is unique due to its specific nonane backbone and the presence of both methyl and isopropyl groups. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
6303-85-1 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylnonane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-6-7-11(14)13(10(4)5)12(15)8-9(2)3/h9-10,13H,6-8H2,1-5H3 |
Clé InChI |
HUZRODQHVRTSTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(C(C)C)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
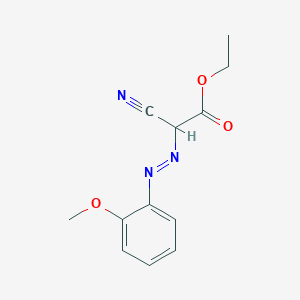


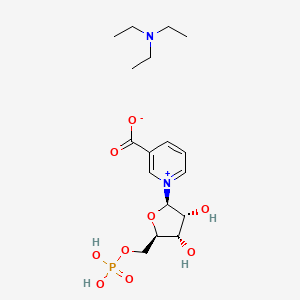
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
